2-Propoxyphenol

Enzymology Xenobiotic Metabolism Bacterial Biodegradation

2-Propoxyphenol is the essential ortho-propoxy isomer for SAR and enzyme studies. Its C3 chain provides a critical reference point for alkoxy length-activity relationships, validated with Moraxella sp. P-450. The ortho-substitution enables unique intramolecular hydrogen bonding, crucial for reaction selectivity and isomer discrimination. Choose this specific regioisomer over 3- or 4-propoxyphenol to ensure experimental validity in substrate specificity and synthetic applications. Inquire for high-purity R&D quantities.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 6280-96-2
Cat. No. B1580926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxyphenol
CAS6280-96-2
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1O
InChIInChI=1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3
InChIKeyJFSVGKRARHIICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxyphenol (CAS 6280-96-2): Physicochemical Identity, Natural Occurrence, and Core Synthetic Utility


2-Propoxyphenol (CAS 6280-96-2), also referred to as o-propoxyphenol or catechol monopropyl ether, is an ortho-substituted phenol ether with molecular formula C9H12O2 and molecular weight 152.19 g/mol . This compound is characterized by a propoxy group (-OC3H7) positioned ortho to the phenolic hydroxyl, conferring moderate polarity and the capacity for intramolecular hydrogen bonding that distinguishes it from its meta- and para-regioisomers . 2-Propoxyphenol occurs naturally as a constituent of propolis (bee glue), where it contributes to the antimicrobial and wound-healing properties of this traditional medicinal material . Commercially, it is supplied as a colorless to light yellow liquid or white to beige crystalline solid, with purity specifications typically ranging from 95% to NLT 98% .

Why Regioisomeric or Homologous Substitution of 2-Propoxyphenol Cannot Be Assumed Functionally Equivalent


The substitution of 2-Propoxyphenol with its regioisomers (3-propoxyphenol, 4-propoxyphenol) or homologous alkoxyphenols (2-ethoxyphenol, 2-butoxyphenol, 2-methoxyphenol) cannot be presumed functionally neutral due to distinct differences in biological target recognition, physicochemical behavior, and metabolic processing. The ortho-positioning of the propoxy substituent relative to the phenolic hydroxyl enables intramolecular hydrogen bonding that is structurally impossible in the para-isomer and geometrically constrained in the meta-isomer, directly influencing compound polarity, chromatographic retention, and enzyme active site interactions . Furthermore, experimental evidence demonstrates that alkoxyphenol activity across biological targets exhibits chain-length dependence that is non-linear: antibacterial potency in m-alkoxyphenol series increases with hydrophobicity up to the pentoxy homolog, while R2 ribonucleotide reductase inhibition among p-alkoxyphenols peaks at the propoxy chain length (IC50 = 0.7 µM for p-propoxyphenol versus 11 µM for p-methoxyphenol) [1][2]. These structure-activity discontinuities render simple interpolation from one homolog to another scientifically unsound without empirical validation.

Quantitative Differential Evidence for 2-Propoxyphenol Versus Structural Analogs: Binding Affinity, Regiospecificity, and Chain-Length Optimization


Cytochrome P-450 Binding Affinity: Ortho-Propoxy Versus Ortho-Ethoxy and Ortho-Butoxy Homologs

2-Propoxyphenol exhibits measurable binding to bacterial cytochrome P-450 from Moraxella sp. strain GU2, with dissociation constants determined alongside 2-ethoxyphenol and 2-butoxyphenol [1]. The study characterized cytochrome P-450 from Moraxella GU2 as a non-specific O-dealkylase with broad specificity for guaiacol and homologous ortho-alkoxyphenols with varying side-chain lengths, indicating that binding affinity varies systematically with alkyl chain structure [1]. This binding profile directly influences the compound's behavior as a substrate for enzymatic O-dealkylation, which is mechanistically distinct from the demethylation of the reference substrate guaiacol (Kd = 0.15 µM for the guaiacol-cytochrome complex) [1].

Enzymology Xenobiotic Metabolism Bacterial Biodegradation

Regiospecific Inhibitory Activity: para-Propoxyphenol as Optimal R2 Ribonucleotide Reductase Inhibitor Versus Shorter Homologs

Among a homologous series of p-alkoxyphenols evaluated for inhibition of mammalian ribonucleotide reductase (RR) R2 protein, p-propoxyphenol demonstrated the highest potency with an IC50 of 0.7 µM against mouse R2, compared with p-methoxyphenol (IC50 = 11 µM), representing a 15.7-fold difference in inhibitory activity [1]. p-Ethoxyphenol and p-allyloxyphenol exhibited intermediate activity [1]. The four para-substituted alkoxyphenols also inhibited RR in proliferating tumor cells with IC50 values ranging from 0.5 µM to 5 µM, confirming cellular target engagement [1]. Notably, the p-alkoxyphenols were approximately 100-fold (two orders of magnitude) more effective in inhibiting mouse R2 compared with E. coli R2, establishing a species-specific selectivity window [1].

Cancer Therapeutics Enzyme Inhibition Melanoma Research

Chain-Length-Dependent Antibacterial Activity Gradient in m-Alkoxyphenol Series

Microcalorimetric analysis of m-alkoxyphenol effects on Chromobacterium violaceum metabolism established a clear structure-activity rank order: m-penthoxyphenol > m-buthoxyphenol > m-propoxyphenol > m-ethoxyphenol > m-methoxyphenol [1]. The inhibitory action correlated inversely with hydrophobicity of the compounds as reflected by respective rates of oxygen consumption and heat production [1]. m-Propoxyphenol occupies a specific intermediate position within this gradient, exhibiting greater antibacterial activity than the ethoxy homolog but lower activity than the buthoxy and penthoxy homologs [1].

Antimicrobial Resistance Phenolic Biocides Quantitative Structure-Activity Relationship

Regioisomeric Differentiation: Ortho Versus Para Physical Property and Synthetic Utility Comparison

2-Propoxyphenol (ortho-isomer) is commercially available with purity specifications up to NLT 98% and appears as a colorless to light yellow liquid or white to beige crystalline solid at ambient temperature, with a boiling point of approximately 227-228.5 °C at 760 mmHg and density of 1.05 g/cm³ [1]. In contrast, the para-isomer 4-propoxyphenol (CAS 18979-50-5) is a crystalline solid with a reported melting point range of 54-56 °C (lit.), boiling point of approximately 234.7 °C (rough estimate), and density of 1.05 g/cm³ (rough estimate) . The substantial melting point differential (~54-56 °C for para versus liquid/ambient solid for ortho) reflects the impact of regiospecific hydrogen bonding patterns on crystal lattice energy. Additionally, ortho-substituted phenols including 2-Propoxyphenol possess an intramolecular hydrogen bond that is absent in the para-isomer, influencing chromatographic retention behavior as demonstrated by dedicated reverse-phase HPLC separation methods for o-propoxyphenol [2].

Organic Synthesis Chromatographic Separation Analytical Chemistry

Evidence-Driven Application Scenarios for 2-Propoxyphenol: Where Differential Properties Dictate Optimal Use


Substrate for Bacterial Cytochrome P-450 O-Dealkylase Structure-Function Studies

Researchers investigating the substrate specificity of bacterial cytochrome P-450 O-dealkylases should select 2-Propoxyphenol as a representative ortho-alkoxyphenol substrate with defined chain length (C3). The compound has been experimentally validated as a binding substrate for Moraxella sp. GU2 cytochrome P-450, with dissociation constants determined in parallel with 2-ethoxyphenol and 2-butoxyphenol homologs, enabling direct cross-comparison of binding affinity as a function of alkoxy chain extension . The availability of binding data for the ortho-propoxy substitution pattern makes 2-Propoxyphenol the appropriate selection over 2-ethoxyphenol (shorter chain) or 2-butoxyphenol (longer chain) when the research objective requires testing the specific contribution of the three-carbon propoxy moiety to enzyme-substrate recognition and catalytic turnover.

Reference Compound for Ortho-Alkoxyphenol Structure-Activity Relationship (SAR) Studies in Antimicrobial or Enzyme Inhibition Research

2-Propoxyphenol serves as a critical reference point for SAR investigations examining the effect of alkoxy chain length on biological activity in ortho-substituted phenol ethers. Class-level evidence from m-alkoxyphenol and p-alkoxyphenol series demonstrates that antibacterial activity (Chromobacterium violaceum metabolism inhibition) and mammalian R2 ribonucleotide reductase inhibition exhibit chain-length-dependent potency gradients where the propoxy (C3) substituent occupies a defined intermediate or optimal position respectively [1]. For m-alkoxyphenols, antibacterial activity follows the order: penthoxy (C5) > buthoxy (C4) > propoxy (C3) > ethoxy (C2) > methoxy (C1) . For p-alkoxyphenols, R2 inhibition peaks at the propoxy chain length (IC50 = 0.7 µM versus 11 µM for methoxy) [1]. 2-Propoxyphenol is therefore the appropriate procurement choice over 2-ethoxyphenol or 2-butoxyphenol when the research hypothesis requires testing whether the ortho-series recapitulates the chain-length activity relationships observed in the meta- and para-series, particularly at the structurally pivotal C3 propoxy position.

Synthetic Intermediate for Ortho-Selective Derivatization Requiring Intramolecular Hydrogen Bonding

2-Propoxyphenol is the required regioisomer for synthetic applications where the ortho-relationship between the phenolic hydroxyl and propoxy ether group enables intramolecular hydrogen bonding that influences subsequent reaction selectivity or product conformation . This intramolecular hydrogen bond is structurally impossible in the para-isomer 4-propoxyphenol and geometrically constrained in the meta-isomer 3-propoxyphenol. The ortho-substitution pattern also confers distinct physical handling properties—2-Propoxyphenol exists as a liquid or low-melting solid at ambient temperature, whereas 4-propoxyphenol is a crystalline solid with melting point 54-56 °C [2]. This differential in physical state may influence solvent compatibility, stirring efficiency, and reaction homogeneity under specific synthetic conditions. The compound has established utility as a starting material for azo dye synthesis and other organic transformations, with the propoxy group contributing moderate polarity that influences organic solvent solubility and intermolecular interactions .

Analytical Standard for Ortho-Alkoxyphenol Identification in Natural Product Analysis

2-Propoxyphenol is a validated analytical standard for the detection and quantification of ortho-alkoxyphenols in complex biological matrices, with established reverse-phase HPLC separation conditions available using Newcrom R1 columns [2]. The compound's occurrence as a constituent of propolis (bee glue) supports its use as a reference standard in natural product authentication and quality control applications . The regiospecific chromatographic retention behavior of the ortho-isomer, attributable to intramolecular hydrogen bonding, enables discrimination from co-eluting meta- and para-alkoxyphenol isomers. The availability of commercial material with NLT 98% purity specifications ensures suitability as a quantitative analytical reference, with the compound's moderate logP value of approximately 2.16 [3] providing predictable reverse-phase retention characteristics.

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